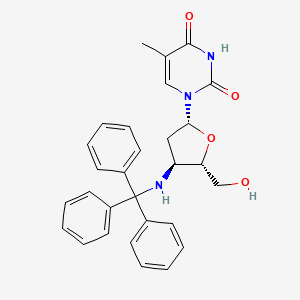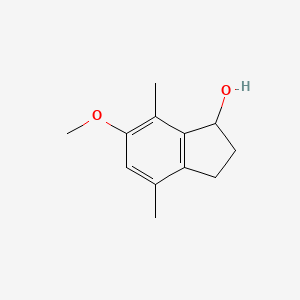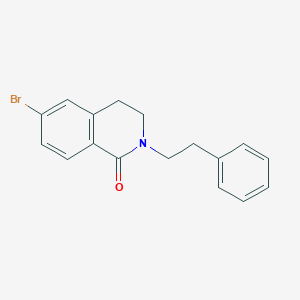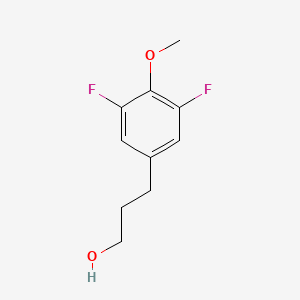
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate
描述
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate is a chemical compound that combines the properties of methanesulfonic acid and isoxazole derivatives. Methanesulfonic acid is known for its strong acidity and stability, while isoxazole is a five-membered heterocyclic compound with significant biological and chemical importance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester typically involves the esterification of methanesulfonic acid with 5-phenyl-isoxazol-3-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
科学研究应用
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of methanesulfonic acid 5-phenyl-isoxazol-3-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The isoxazole moiety may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester but with an ethyl group instead of the isoxazole moiety.
5-Phenyl-isoxazol-3-ylmethanol: The alcohol precursor used in the synthesis of the ester.
Isoxazole derivatives: Various isoxazole compounds with different substituents
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate is unique due to the combination of methanesulfonic acid’s strong acidity and the isoxazole ring’s biological activity. This dual functionality makes it a valuable compound in both chemical synthesis and biological research .
属性
分子式 |
C11H11NO4S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC 名称 |
(5-phenyl-1,2-oxazol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H11NO4S/c1-17(13,14)15-8-10-7-11(16-12-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI 键 |
LRXGXKYHGSZGLD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=NOC(=C1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)


![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)


![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)



![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)



